![molecular formula C32H39BrF2O2 B12591664 1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene CAS No. 503174-18-3](/img/structure/B12591664.png)
1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene is a complex organic compound characterized by its unique structure, which includes bromine, fluorine, and octoxy groups
Vorbereitungsmethoden
The synthesis of 1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Synthetic Route:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 1-[4-[(6-bromohexyl)oxy]phenyl]-ethanone.
Coupling Reaction: The intermediate compounds undergo a coupling reaction, typically using palladium catalysts and boron reagents, to form the final product.
Reaction Conditions:
Catalyst: Palladium-based catalysts are commonly used.
Reagents: Boron reagents, such as organotrifluoroborate salts, are employed.
Solvent: Common solvents include toluene and ethanol.
Temperature: Reactions are typically conducted at elevated temperatures, around 80-100°C.
Analyse Chemischer Reaktionen
1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene undergoes various types of chemical reactions, including:
Oxidation:
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Reactions are typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Conditions: Reactions are usually conducted in anhydrous conditions.
Products: Reduction can result in the formation of alcohols or amines.
Substitution:
Reagents: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Conditions: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substitution reactions can lead to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene has several applications in scientific research:
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of advanced materials with specific properties.
Biology:
Biological Probes: Utilized in the design of probes for studying biological processes.
Medicine:
Drug Development: Investigated for its potential use in the development of new pharmaceuticals.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with unique properties.
Wirkmechanismus
The mechanism of action of 1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene can be compared with other similar compounds, such as:
1-[4-[(6-Bromohexyl)oxy]phenyl]-ethanone: An intermediate in the synthesis of the target compound.
This compound: A structurally similar compound with slight variations in the substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
503174-18-3 |
|---|---|
Molekularformel |
C32H39BrF2O2 |
Molekulargewicht |
573.5 g/mol |
IUPAC-Name |
1-[4-[4-(6-bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene |
InChI |
InChI=1S/C32H39BrF2O2/c1-2-3-4-5-7-11-24-37-30-21-20-29(31(34)32(30)35)27-14-12-25(13-15-27)26-16-18-28(19-17-26)36-23-10-8-6-9-22-33/h12-21H,2-11,22-24H2,1H3 |
InChI-Schlüssel |
DPINCWRXSGXXPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=C(C(=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCCCBr)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


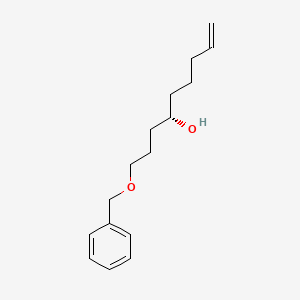

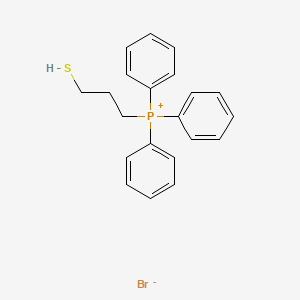
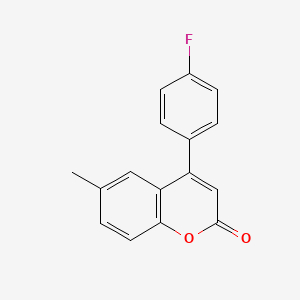
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B12591605.png)
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B12591608.png)
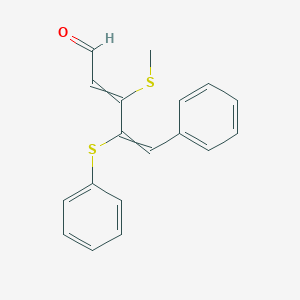
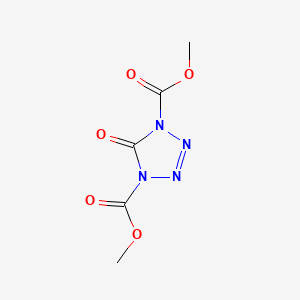
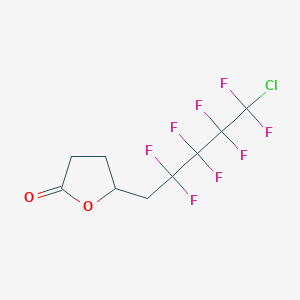
![3-[2-(3-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B12591627.png)

![Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12591648.png)
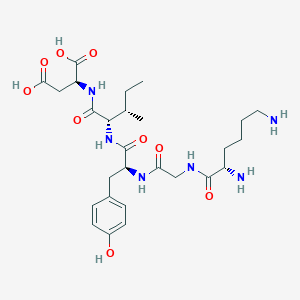
![Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12591655.png)
